4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide
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Overview
Description
The compound “4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide” contains several functional groups. It has a bromine atom attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon with two fused benzene rings . It also contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . The compound also has a cyclohexene ring, which is a six-membered cyclic hydrocarbon with one double bond .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring system is planar due to the conjugated pi bonds, while the cyclohexene ring would have a slightly puckered conformation . The sulfonamide group could form hydrogen bonds with other molecules.Scientific Research Applications
Synthesis and Structural Analysis
- Research has demonstrated the synthesis of various sulfonamide derivatives including those related to 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]naphthalene-1-sulfonamide. These compounds are characterized using techniques like FTIR, ESI-MS, and X-ray crystallography. Studies reveal details about their crystal structures and hydrogen bonding features (Danish, Akhtar, Ashfaq, Arshad, & Asiri, 2021).
Photophysical Behavior
- Investigations into the photophysical behavior of probes like ANS (8-anilinonaphthalene-1-sulfonate), which are structurally related to this compound, have been conducted. These studies aim to understand the properties governing their max emission, crucial for biological system studies (Cerezo, Rocafort, Sierra, Garcia-Blanco, Oliva, & Sierra, 2001).
Drug Design and Medical Imaging
- Some research has focused on synthesizing carbon-11 labeled naphthalene-sulfonamides for PET imaging of human receptors, indicating potential medical imaging applications (Wang, Cooley, Gao, Miller, Sledge, Hutchins, & Zheng, 2008).
Enzyme Inhibition Studies
- Sulfonamide derivatives have been evaluated for their potential as enzyme inhibitors. This research is important for developing treatments for various diseases (Abbasi, Najm, Rehman, Rasool, Khan, Ashraf, Nasar, & Alam, 2015).
Mechanism of Action
Properties
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2S/c19-17-10-11-18(16-9-5-4-8-15(16)17)23(21,22)20-13-12-14-6-2-1-3-7-14/h4-6,8-11,20H,1-3,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXFSYDIHKUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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